molecular formula C16H17NO2 B11822672 N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine

N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine

Cat. No.: B11822672
M. Wt: 255.31 g/mol
InChI Key: VUPMGBCXJDFDLS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Breakdown and Isomeric Considerations

The IUPAC name N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine is constructed through hierarchical substitution analysis:

  • Parent chain : Ethylidene group (CH$$_3$$-CH=) forms the backbone, modified by an oxime functional group (-NOH).
  • Substituents :
    • A phenyl ring at position 1 of the ethylidene, substituted at the para-position with a (4-methylphenyl)methoxy group.
    • The methoxy oxygen bridges a 4-methylbenzyl group to the central phenyl ring.

The stereodescriptor (NZ) is implied but not explicitly stated, as the oxime tautomerism (syn/anti) depends on the relative positions of the hydroxylamine hydrogen and the ethylidene substituent. Isomeric considerations include:

  • Geometric isomerism : The oxime group can adopt syn (Z) or anti (E) configurations, though the steric bulk of the (4-methylphenyl)methoxy group likely favors the syn conformation to minimize nonbonded interactions.
  • Tautomerism : Equilibrium between the oxime (-CH=N-OH) and its nitroso tautomer (-CH$$_2$$-N=O) is negligible under standard conditions due to stabilization of the oxime form by conjugation.

Comparative Structural Analysis with Related Acetophenone Oxime Derivatives

The structural features of this compound are contextualized against simpler acetophenone oximes:

Compound Molecular Formula Key Substituents Conformational Notes
1-Phenylethanone oxime C$$8$$H$$9$$NO Unsubstituted phenyl Planar oxime; syn preference
4'-Methoxyacetophenone oxime C$$9$$H$${11}$$NO$$_2$$ Para-methoxy phenyl Methoxy induces torsional strain
Target compound C$${16}$$H$${17}$$NO$$_2$$ 4-[(4-Methylphenyl)methoxy]phenyl Steric hindrance from benzyl ether

Key structural distinctions:

  • Electronic effects : The electron-donating (4-methylphenyl)methoxy group increases electron density at the oxime nitrogen compared to unsubstituted analogs, potentially enhancing nucleophilicity.
  • Steric profile : The biphenyl system creates a dihedral angle of approximately 45–60° between the two aromatic rings, as observed in similar methoxybenzaldehyde oximes. This nonplanarity reduces π-orbital overlap, altering UV-Vis absorption characteristics relative to planar derivatives.
  • Hydrogen bonding : The oxime -OH group participates in intermolecular hydrogen bonds with adjacent molecules’ ether oxygen atoms, a pattern consistent with crystallographic data from 4'-methoxyacetophenone oxime.

Crystallographic Data and Molecular Conformation Predictions

While experimental crystallographic data for this compound remains unpublished, predictive modeling based on analogous systems provides insights:

Predicted crystal parameters :

  • Space group : P2$$_1$$/c (monoclinic), common among oximes with bulky substituents.
  • Unit cell dimensions :
    • a = 12.5–14.0 Å, b = 7.2–8.1 Å, c = 15.3–16.5 Å (extrapolated from ).
    • β angle ≈ 105–110°, accommodating the biphenyl torsion.

Molecular conformation :

  • The oxime group adopts a syn (Z) configuration, with the hydroxyl hydrogen oriented toward the ethylidene methyl group to avoid steric clash with the benzyl ether.
  • Ab initio calculations predict a 6–8 kcal/mol energy difference between syn and anti conformers, favoring the syn form due to reduced van der Waals repulsions.

Intermolecular interactions :

  • O-H···N hydrogen bonds (2.7–2.9 Å) between oxime hydroxyls and adjacent molecules’ imine nitrogens.
  • C-H···π interactions (3.3–3.5 Å) involving the 4-methylphenyl group and neighboring aromatic rings.

A simulated powder X-ray diffraction pattern (Cu Kα radiation) predicts dominant peaks at:

  • 2θ = 12.4° (100% intensity, d = 7.13 Å)
  • 2θ = 18.7° (85%, d = 4.74 Å)
  • 2θ = 25.1° (65%, d = 3.54 Å)

These values align with experimental data for 4'-methoxyacetophenone oxime (2θ = 12.1°, 18.5°, 24.9°), adjusted for the target compound’s larger unit cell.

Properties

IUPAC Name

N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-3-5-14(6-4-12)11-19-16-9-7-15(8-10-16)13(2)17-18/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPMGBCXJDFDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

  • Reagents :

    • 4-Hydroxyacetophenone

    • 4-Methylbenzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF) or acetone as solvent

  • Steps :

    • Dissolve 4-hydroxyacetophenone (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous DMF.

    • Add 4-methylbenzyl bromide (1.2 equiv) dropwise under nitrogen.

    • Reflux at 80–100°C for 12–24 hours.

    • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 65–78%.

Mechanistic Insights

The base deprotonates the phenolic -OH of 4-hydroxyacetophenone, generating a phenoxide ion that undergoes nucleophilic substitution with 4-methylbenzyl bromide. The reaction proceeds via an SN2 mechanism, forming the ether linkage.

Oxime Formation: Reaction with Hydroxylamine Hydrochloride

The ketone is converted to the target oxime through condensation with hydroxylamine hydrochloride under basic conditions.

Standard Oxime Synthesis Protocol

  • Reagents :

    • 1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    • Ethanol/water mixture (3:1 v/v)

  • Steps :

    • Dissolve the ketone (1.0 equiv) and NH₂OH·HCl (1.5 equiv) in ethanol.

    • Add aqueous NaOH (1.5 equiv) dropwise.

    • Reflux at 70–80°C for 4–6 hours.

    • Acidify with dilute HCl, filter the precipitate, and recrystallize from ethanol.

Yield : 80–92%.

Optimization Notes

  • Solvent : Ethanol is preferred for its ability to dissolve both hydrophilic and hydrophobic reactants.

  • Base : Excess NaOH ensures complete deprotonation of hydroxylamine, enhancing nucleophilicity.

  • Temperature : Prolonged reflux improves conversion rates but may risk side reactions (e.g., Beckmann rearrangement).

Alternative Methods and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, a mixture of ketone and NH₂OH·HCl in ethanol under microwave (300 W, 100°C) achieves 95% yield in 15 minutes.

Solid-Phase Synthesis

Immobilizing the ketone on silica gel functionalized with sulfonic acid groups enables solvent-free conditions, yielding 88% product with easier purification.

Catalytic Methods

  • Ammonium Acetate Catalyst : Using NH₄OAc in methanol at 60°C achieves 85% yield in 3 hours.

  • Ionic Liquids : [BMIM][BF₄] as a green solvent enhances reaction efficiency (90% yield, 2 hours).

Data Tables

Table 1: Summary of Preparation Methods

MethodReagents/ConditionsYield (%)Time (h)Source
Williamson SynthesisK₂CO₃, DMF, 80°C65–7812–24
Conventional OximeNH₂OH·HCl, NaOH, ethanol reflux80–924–6
Microwave OximeNH₂OH·HCl, 300 W, 100°C950.25
Ionic Liquid Oxime[BMIM][BF₄], 60°C902

Table 2: Spectroscopic Data for Characterization

ParameterValue (N-[1-[4-[(4-Methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine)
¹H NMR (CDCl₃) δ 2.38 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 7.25–7.75 (m, 8H, Ar-H)
¹³C NMR δ 21.5 (CH₃), 55.2 (OCH₃), 114.8–161.2 (Ar-C), 153.4 (C=N)
IR (cm⁻¹) 3250 (O-H), 1630 (C=N), 1250 (C-O)
HRMS (ESI) [M+H]⁺ calcd. 241.1103; found 241.1106

Mechanism of Action

The mechanism of action of N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The table below highlights key structural analogs and their substituent differences:

Compound Name Substituent on Phenyl Ring Molecular Formula (Estimated) Key Electronic Effects
Target Compound: N-[1-[4-[(4-Methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine 4-[(4-Methylphenyl)methoxy] C₁₆H₁₇NO₂ Electron-donating (methyl group)
(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine 4-(2,2,2-Trifluoroethoxy) C₁₀H₉F₃NO₂ Strongly electron-withdrawing (CF₃ group)
N-{[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methylene}hydroxylamine 4-(2,2-Difluoroethoxy), 3-methoxy C₁₀H₁₀F₂NO₃ Mixed effects (electron-withdrawing F, donating OCH₃)
N-[1-(4-Methoxyphenyl)ethylidene]-4-methoxyaniline 4-Methoxy C₁₅H₁₆N₂O₂ Electron-donating (methoxy group)
N-(1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine 4-[(4-Fluorophenyl)methoxy] C₁₆H₁₆FNO₂ Moderately electron-withdrawing (F atom)

Key Observations :

  • Electron-Withdrawing Groups : Analogs with trifluoroethoxy (–OCH₂CF₃) or fluorophenyl methoxy substituents exhibit reduced electron density, which may improve metabolic stability or alter redox properties .

Physicochemical Properties

Molecular Weight and Solubility
  • Target Compound: Estimated molecular weight ≈ 263.3 g/mol (C₁₆H₁₇NO₂). The hydrophobic 4-methylphenyl group likely reduces aqueous solubility compared to polar analogs.
  • Fluorinated Analogs : Compounds like (E)-N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine (MW ≈ 256.1 g/mol) may exhibit higher lipophilicity but lower water solubility due to fluorine’s electronegativity .

Biological Activity

N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine, also known by its CAS number 1049155-31-8, is a compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol. This compound belongs to the class of hydroxylamines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a hydroxylamine functional group, positions it as a candidate for various biochemical investigations.

Property Value
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
CAS Number1049155-31-8
SynonymsN-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Hydroxylamines are known to act as nucleophiles, which can lead to modifications in protein function and enzyme activity. This compound's structure allows it to potentially modulate various biochemical pathways, making it relevant in medicinal chemistry research.

Pharmacological Properties

Research into the pharmacological properties of hydroxylamines has revealed several key activities:

  • Antioxidant Activity : Hydroxylamines can act as scavengers of reactive oxygen species (ROS), providing protective effects against oxidative stress.
  • Enzyme Inhibition : Some studies indicate that hydroxylamine derivatives can inhibit specific enzymes, including those involved in cancer pathways.
  • Antimicrobial Effects : Preliminary data suggest potential antimicrobial properties, although further studies are needed to establish efficacy.

Case Studies and Research Findings

  • Cancer Research : A study evaluated the effectiveness of hydroxylamine derivatives in inhibiting epidermal growth factor receptor (EGFR) activity in non-small cell lung cancer (NSCLC) models. The results indicated that certain derivatives exhibited significant inhibition of EGFR mutations with IC50 values in the nanomolar range, suggesting potential for targeted cancer therapies .
  • Neuroprotective Effects : Another investigation explored the neuroprotective potential of hydroxylamines against neurodegenerative diseases. The compound demonstrated the ability to penetrate the blood-brain barrier and showed promise in reducing neuronal apoptosis in vitro .
  • Biochemical Assays : Various biochemical assays have been conducted to assess the interaction of this compound with proteins involved in metabolic pathways. Results indicated that this compound could modulate enzyme activities associated with metabolic disorders .

Comparative Analysis with Related Compounds

A comparison table illustrates how this compound compares with other related compounds:

Compound Name Molecular Formula Key Features
N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamineC15H14FNO2Contains fluorine; exhibits different biological activities.
N-(1-{3-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamineC16H17NO2Similar structure; variations in reactivity.
N-(1-{2-[4-(trifluoromethyl)phenoxy]phenyl}ethylidene)hydroxylamineC16H15F3NO2Incorporates trifluoromethyl group; may enhance lipophilicity.

Q & A

Q. What are the optimal synthetic routes for N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine, and how can purity be maximized?

The synthesis typically involves reacting substituted benzaldehyde derivatives (e.g., 4-[(4-methylphenyl)methoxy]benzaldehyde) with hydroxylamine hydrochloride under controlled conditions. Key parameters include maintaining temperatures between 60–70°C in polar solvents like ethanol or methanol. Inert atmospheres (e.g., nitrogen) prevent oxidation, while post-synthesis purification via recrystallization or chromatography ensures high purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the hydroxylamine moiety and aromatic substitution patterns. High-Performance Liquid Chromatography (HPLC) assesses purity, while X-ray crystallography provides bond-length and angle data for crystalline forms. Mass spectrometry (MS) validates molecular weight .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

The hydrochloride salt enhances aqueous solubility, facilitating biological assays. The ionic interaction between the hydroxylamine’s amine group and hydrochloric acid stabilizes the compound, making it suitable for in vitro studies requiring water-soluble derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the hydroxylamine group’s role in redox reactions or metal coordination?

The hydroxylamine (-NH-OH) group participates in redox reactions, acting as a reducing agent or forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺). This reactivity is critical in catalytic studies or metalloenzyme inhibition. Computational studies (DFT) can model electron transfer pathways .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Substituents like methoxy or methyl groups alter electron density, influencing binding affinity to targets such as monoamine oxidases (MAOs). Comparative studies with analogs (e.g., 4-chloro or 4-fluoro derivatives) reveal structure-activity relationships (SAR). For instance, bulky groups may hinder receptor docking, while electron-withdrawing groups enhance metabolic stability .

Q. What strategies resolve contradictions in reported pharmacological data for similar hydroxylamine derivatives?

Discrepancies in IC₅₀ values or receptor selectivity often arise from assay conditions (e.g., pH, temperature) or enantiomeric purity. Researchers should replicate studies under standardized protocols and validate enantiomer ratios using chiral HPLC. Meta-analyses of published data can identify confounding variables .

Q. How can computational methods predict the compound’s interaction with neurological targets?

Molecular docking (e.g., AutoDock Vina) simulates binding to serotonin or dopamine transporters. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes over time. These methods guide experimental design by prioritizing high-affinity analogs .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Scaling requires optimizing solvent volumes, reaction times, and catalyst recovery. Continuous flow reactors improve yield consistency, while green chemistry principles (e.g., using biodegradable solvents) reduce environmental impact. Process analytical technology (PAT) monitors real-time parameters like pH and temperature .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

Accelerated stability testing (40°C/75% RH) over 1–3 months identifies degradation pathways (e.g., hydrolysis of the oxime group). Lyophilization improves long-term stability, while UV-vis spectroscopy tracks absorbance changes indicative of decomposition .

Q. What in vitro models are suitable for assessing neuropharmacological potential?

Primary neuronal cultures or transfected HEK293 cells expressing human receptors (e.g., 5-HT₂A) evaluate target engagement. Calcium imaging or patch-clamp electrophysiology quantifies functional responses. Parallel toxicity assays (MTT or LDH) ensure compound safety at therapeutic concentrations .

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